molecular formula C24H27N5O3 B1668538 CGP-76030 CAS No. 497152-38-2

CGP-76030

Cat. No.: B1668538
CAS No.: 497152-38-2
M. Wt: 433.5 g/mol
InChI Key: QTVVTRCTOOWLSI-UHFFFAOYSA-N
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Description

CGP-76030 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core substituted with methoxyphenyl and methoxyethylaminoethoxyphenyl groups. Its intricate structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of CGP-76030 involves multiple steps, typically starting with the preparation of the pyrrolo-pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the methoxyphenyl and methoxyethylaminoethoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify its functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CGP-76030 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to CGP-76030 include other pyrrolo-pyrimidine derivatives These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties

Some similar compounds include:

  • 2-Methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine
  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine
  • 2-Methylthio-7H-pyrrolo(2,3-d)pyrimidine-4-thiol

Properties

CAS No.

497152-38-2

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

7-[4-[2-(2-methoxyethylamino)ethoxy]phenyl]-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H27N5O3/c1-30-12-10-26-11-13-32-19-8-6-18(7-9-19)29-15-21(17-4-3-5-20(14-17)31-2)22-23(25)27-16-28-24(22)29/h3-9,14-16,26H,10-13H2,1-2H3,(H2,25,27,28)

InChI Key

QTVVTRCTOOWLSI-UHFFFAOYSA-N

SMILES

COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC

Canonical SMILES

COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP-76030;  CGP76030;  CGP76030;  CGP-076030.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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